(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c20-18(9-8-16-7-4-13-23-16)19-11-10-17(24(21,22)14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLOROGPDZGDNY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This could involve the cyclization of appropriate precursors under specific conditions.
Introduction of the Enone Moiety: This step might involve aldol condensation or other carbon-carbon bond-forming reactions.
Functionalization with Thiophene: This could be achieved through cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions could target the enone moiety, converting it to an alcohol.
Substitution: Substitution reactions might occur at the phenyl or thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or other therapeutic applications.
Medicine
In medicine, such compounds might be explored for their pharmacological properties, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the literature:
Key Observations:
Structural Divergence: The target compound’s 1,4-thiazepane ring distinguishes it from imidazole- or thiazole-containing analogs. Sulfonation at the 1-position may enhance solubility or binding affinity compared to non-sulfonated heterocycles . The thiophen-2-yl group, shared with , could facilitate π-π stacking in biological targets, whereas imidazole/thiazole moieties in may engage in hydrogen bonding.
Biological Implications :
- Thiazole derivatives (e.g., ) exhibit broad-spectrum antibacterial and anticancer activity, suggesting that the target compound’s thiophene-thiazepane combination might offer unique selectivity or reduced toxicity.
- The E-configuration of the α,β-unsaturated ketone is conserved across all analogs, critical for maintaining planarity and electronic conjugation, which are essential for interactions with cellular targets .
Synthetic Challenges :
- The sulfonated thiazepane core in the target compound likely requires specialized synthetic steps (e.g., oxidation of thiazepane precursors), contrasting with the straightforward Aldol condensations used for simpler analogs .
Research Findings and Methodological Insights
- Crystallographic Analysis :
Structural determination of similar compounds (e.g., ) relies on tools like SHELXL for refinement, ensuring accurate bond-length and angle measurements. The target compound’s sulfonated thiazepane may introduce challenges in crystallization, necessitating high-resolution data and robust refinement protocols . - Activity Trends : Thiazole- and imidazole-based compounds show stronger antimicrobial activity than thiophene derivatives, but the latter’s lower polarity (as in the target compound) could improve blood-brain barrier penetration .
Biological Activity
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound featuring a thiazepane ring and a thiophene substituent. Its unique structure suggests potential biological activities, making it a candidate for further research in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 357.4 g/mol. The presence of both dioxido and thiophene groups contributes to its reactivity and potential bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazepane and thiophene moieties can facilitate binding to specific sites, potentially modulating biological pathways. Further studies are necessary to elucidate the precise mechanisms involved.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities:
Antimicrobial Activity
Preliminary studies suggest that thiazepane derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Potential
There is growing interest in the anticancer properties of thiazepane derivatives. Research has indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation. A study focusing on related compounds demonstrated their cytotoxic effects on human cancer cell lines, suggesting that this compound may exhibit similar properties.
Case Studies
Several studies have investigated the biological activities of thiazepane derivatives:
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University examined the antimicrobial efficacy of various thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth, highlighting their potential as antimicrobial agents.
Study 2: Cytotoxic Evaluation
Another investigation evaluated the cytotoxic effects of thiazepane derivatives on human cancer cell lines. The findings revealed that specific compounds induced apoptosis through caspase activation pathways. This suggests that this compound could be a promising candidate for further anticancer research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
